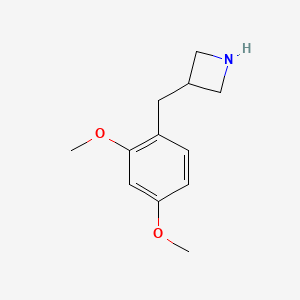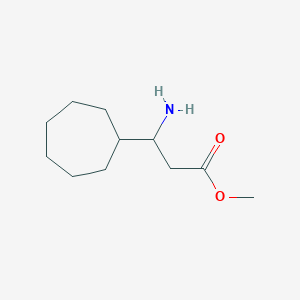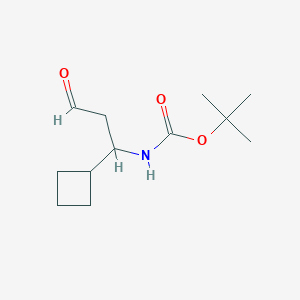
1-Bromo-3-isocyanato-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-isocyanato-5-methylbenzene is an aromatic compound with the molecular formula C8H6BrNO It features a benzene ring substituted with a bromine atom, an isocyanate group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isocyanato-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically begins with the bromination of 3-methylbenzene (m-xylene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 1-bromo-3-methylbenzene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like bromine and phosgene.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-isocyanato-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction Reactions: The methyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted derivatives with various functional groups.
- Urethanes and ureas from addition reactions.
- Carboxylic acids or alkanes from oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
1-Bromo-3-isocyanato-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-isocyanato-5-methylbenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles to form stable adducts. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .
Comparación Con Compuestos Similares
1-Bromo-3-methylbenzene: Lacks the isocyanate group, making it less reactive towards nucleophiles.
1-Isocyanato-3-methylbenzene: Lacks the bromine atom, limiting its use in substitution reactions.
1-Bromo-2-isocyanato-4-methylbenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-Bromo-3-isocyanato-5-methylbenzene is unique due to the presence of both bromine and isocyanate groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
91456-36-9 |
|---|---|
Fórmula molecular |
C8H6BrNO |
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
1-bromo-3-isocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 |
Clave InChI |
PPIJHBFOUYQRLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B13578422.png)




![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)








